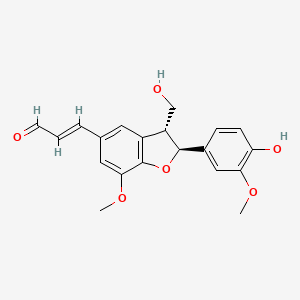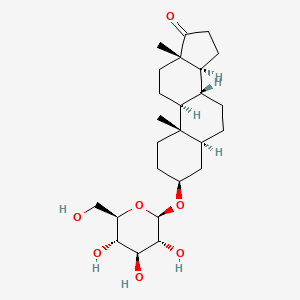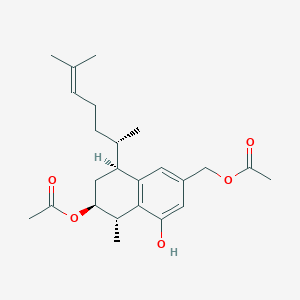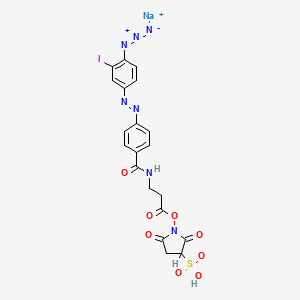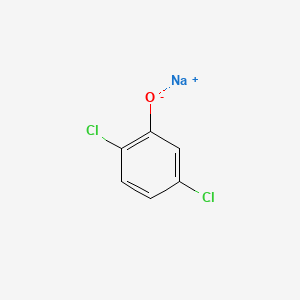
(2'S)-Deoxymyxol 2'-alpha-L-fucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2'S)-Deoxymyxol 2'-alpha-L-fucoside is a xanthophyll.
Aplicaciones Científicas De Investigación
Molecular Structure Identification in Cyanobacteria
Takaichi et al. (2001) identified the molecular structures of carotenoids in Synechocystis sp. PCC 6803, including (2'S)-Deoxymyxol 2'-alpha-L-fucoside. This compound was found as part of the carotenoid profile of this cyanobacterium, differentiating from the previously believed myxol 2'-rhamnoside. This discovery expanded the understanding of polar carotenoids in cyanobacteria and proposed a new nomenclature for myxol glycosides based on their sugar moiety identification (Takaichi, Maoka, & Masamoto, 2001).
Synthesis and Enzymatic Evaluation
Chevrier et al. (2004) discussed the synthesis of nitrone analogues of (2'S)-Deoxymyxol 2'-alpha-L-fucoside, exploring their potential as α-L-fucosidase inhibitors. This research contributes to the understanding of enzyme inhibition and the potential therapeutic applications of such compounds (Chevrier, LeNouen, Neuburger, Defoin, & Tarnus, 2004).
Importance in Pathological Processes
Listinsky et al. (1998) highlighted the significance of alpha-L-fucose, a component of (2'S)-Deoxymyxol 2'-alpha-L-fucoside, in various normal and pathological processes, including its role in cell-recognition and adhesion-signaling pathways. The study emphasizes the critical function of alpha-L-fucose in cell-cell and cell-matrix adhesion, particularly in neoplasia (Listinsky, Siegal, & Listinsky, 1998).
Microbial Synthesis and Industrial Applications
Meng et al. (2023) detailed the metabolic engineering of Escherichia coli for efficient production of L-fucose, a component of (2'S)-Deoxymyxol 2'-alpha-L-fucoside. This study showcases the potential for large-scale industrial applications and highlights the physiological effects of L-fucose in pharmaceutical, cosmetic, and food industries (Meng, Zhu, Chen, Liu, Zhang, & Mu, 2023).
Propiedades
Nombre del producto |
(2'S)-Deoxymyxol 2'-alpha-L-fucoside |
|---|---|
Fórmula molecular |
C46H66O6 |
Peso molecular |
715 g/mol |
Nombre IUPAC |
(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C46H66O6/c1-32(18-12-13-19-33(2)21-15-24-35(4)27-29-39-37(6)26-17-31-45(39,8)9)20-14-22-34(3)23-16-25-36(5)28-30-40(46(10,11)50)52-44-43(49)42(48)41(47)38(7)51-44/h12-16,18-25,27-30,38,40-44,47-50H,17,26,31H2,1-11H3/b13-12+,20-14+,21-15+,23-16+,29-27+,30-28+,32-18+,33-19+,34-22+,35-24+,36-25+/t38-,40-,41+,42+,43-,44-/m0/s1 |
Clave InChI |
LQRQZOJVMFJJLX-LJSSMQLHSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C)/C)/C)C(C)(C)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C)C(C)(C)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




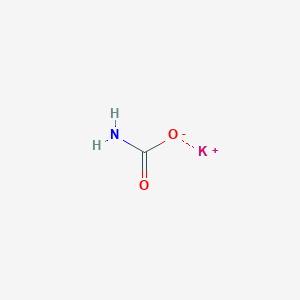
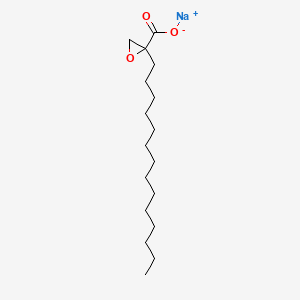


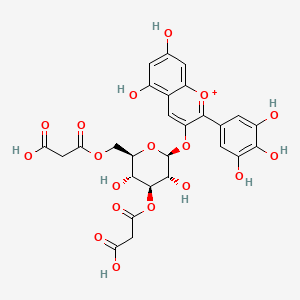
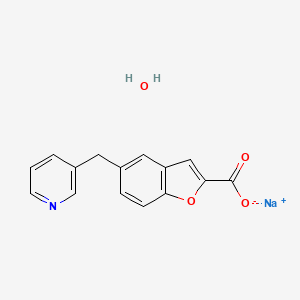

![5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)
